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molecular formula C10H8Cl2N4 B8532087 6-chloro-N4-(2-chlorophenyl)pyrimidine-4,5-diamine

6-chloro-N4-(2-chlorophenyl)pyrimidine-4,5-diamine

Cat. No. B8532087
M. Wt: 255.10 g/mol
InChI Key: APRQUPZLRQPVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143263B2

Procedure details

4,6-Dichloropyrimidin-5-amine (CAS no. 5413-85-4) (2 g, 12.20 mmol) and 2-chloroaniline (CAS no. 95-51-2) (1.556 g, 12.20 mmol) were dissolved in ethylene glycol (12 mL) and sealed into a microwave tube. The reaction was heated to 100° C. for 1 hour in the microwave reactor and cooled to room temperature. The reaction mixture was quenched with water (50 mL), extracted with EtOAc (3×50 mL), the organic layer was dried (MgSO4), filtered and evaporated to afford crude product. The crude product was purified by flash silica chromatography, eluting with 0 to 60% EtOAc in isohexane to afford the product (2.65 g, 85%). 1H NMR (400 MHz, DMSO) 65.38 (s, 2H), 7.19-7.25 (m, 1H), 7.32-7.38 (m, 1H), 7.49-7.54 (m, 1H), 7.57-7.62 (m, 1H), 7.73 (s, 2H), 7.19-7.25 (s, 1H); m/z (ES+), (M+H)+=255.25; HPLC tR=1.82 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([NH2:8])=[C:6]([Cl:9])[N:5]=[CH:4][N:3]=1.[Cl:10][C:11]1[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=1[NH2:13]>C(O)CO>[Cl:9][C:6]1[N:5]=[CH:4][N:3]=[C:2]([NH:13][C:12]2[CH:14]=[CH:15][CH:16]=[CH:17][C:11]=2[Cl:10])[C:7]=1[NH2:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC(=C1N)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C=CC=C1
Step Three
Name
Quantity
12 mL
Type
solvent
Smiles
C(CO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed into a microwave tube
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash silica chromatography
WASH
Type
WASH
Details
eluting with 0 to 60% EtOAc in isohexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NC=N1)NC1=C(C=CC=C1)Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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